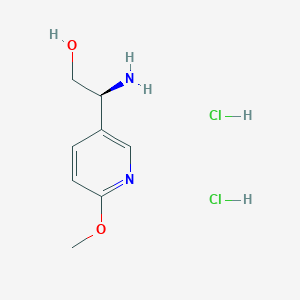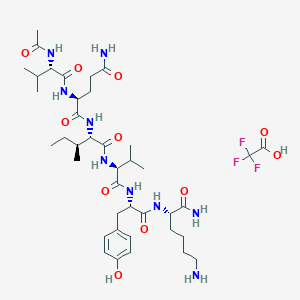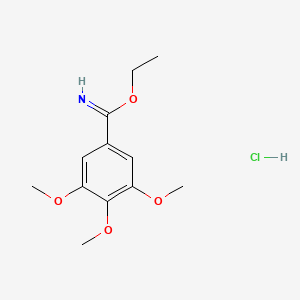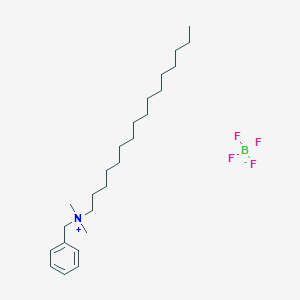
2-Chloro-6-isopropylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-isopropylpyridin-3-ol is C8H10ClNO . The average mass is 171.624 Da and the monoisotopic mass is 171.045090 Da .Chemical Reactions Analysis
Pyridinols, such as this compound, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.2 g/cm^3 . It has a boiling point of 293.2±35.0 °C at 760 mmHg . The compound has a molar refractivity of 45.3±0.3 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
2-Chloro-6-isopropylpyridin-3-ol has been used in a number of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and drug development. In particular, this compound has been used in the synthesis of a number of biologically active compounds such as anti-inflammatory agents and anticoagulants. It has also been used in studies of the mechanism of action of various drugs and in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropylpyridin-3-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and other proteins. In particular, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been shown to inhibit the activity of various other enzymes, including the enzyme responsible for the synthesis of the neurotransmitter dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anticoagulant effects. It has also been shown to have neuroprotective effects, as it has been shown to reduce the levels of the neurotransmitter dopamine in the brain. In addition, this compound has been shown to have antioxidant and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Chloro-6-isopropylpyridin-3-ol has a number of advantages for use in laboratory experiments. In particular, it is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. However, this compound is a chiral molecule, meaning that it is difficult to obtain a pure sample of either isomer. This can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 2-Chloro-6-isopropylpyridin-3-ol. In particular, further research could be conducted on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of other compounds and in the development of new drugs. Finally, further research could be conducted on its use in drug delivery systems and in the development of new drug delivery systems.
Synthesis Methods
2-Chloro-6-isopropylpyridin-3-ol can be synthesized in a variety of ways, but the most common method is the Gomberg-Bachmann reaction. This reaction involves the reaction of a halogenated pyridine with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, with the halogen atom of the pyridine being replaced by the alkyl group of the alkyl halide. The reaction yields a racemic mixture of the two isomers of this compound.
properties
IUPAC Name |
2-chloro-6-propan-2-ylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(2)6-3-4-7(11)8(9)10-6/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNSRXCUDCHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)






![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)



